A Technical Guide to 5-Iodo-1-methyl-1H-pyrazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
A Technical Guide to 5-Iodo-1-methyl-1H-pyrazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. We will explore its chemical structure, physicochemical properties, and spectroscopic signature. The document details a robust synthetic pathway, including a step-by-step experimental protocol, and examines the compound's primary role as a versatile intermediate for creating diverse molecular libraries via modern cross-coupling reactions. Emphasis is placed on its strategic application in the synthesis of targeted therapeutics, particularly kinase inhibitors and other pharmacologically active agents. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the design of numerous FDA-approved drugs.[1] Molecules incorporating this ring system exhibit a wide spectrum of biological activities, including anti-inflammatory (Celecoxib), analgesic (Difenamizole), and antipsychotic (CDPPB) properties.[1]
The functionalization of the pyrazole core is critical for modulating its pharmacological activity and physicochemical properties.[1] Halogenated pyrazoles, in particular, serve as exceptionally versatile intermediates. The introduction of an iodine atom, as seen in 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, creates a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows chemists to strategically introduce diverse substituents, enabling systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Core Compound Profile: 5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid
Chemical Structure and Identification
5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring substituted at key positions to maximize its synthetic utility. The methyl group at the N1 position prevents tautomerization and provides a fixed substitution vector, while the carboxylic acid at C4 offers a site for amide bond formation or other derivatizations. The iodine atom at the C5 position is the primary reactive site for cross-coupling chemistry.
Caption: Chemical structure of the title compound.
Physicochemical and Spectroscopic Data
The compound is typically supplied as a solid powder. Its structure lends itself to solubility in common organic solvents such as DMSO and DMF.
| Property | Value | Source |
| CAS Number | 1198113-11-9 | [2] |
| Molecular Formula | C₅H₅IN₂O₂ | |
| Molecular Weight | 252.01 g/mol | Calculated |
| Appearance | Powder | |
| Storage Temperature | Room Temperature | |
| InChIKey | YQONFGNSPOSWEI-UHFFFAOYSA-N |
Spectroscopic Analysis: The structural features give rise to a distinct NMR signature. Spectroscopic data, including ¹H NMR, ¹³C NMR, and LC-MS, are available from commercial suppliers.[2]
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¹H NMR: Key expected signals include a singlet for the N-methyl protons (CH₃), a singlet for the proton at the C3 position of the pyrazole ring, and a broad singlet for the carboxylic acid proton (COOH). The absence of a signal corresponding to a C5 proton confirms the iodo-substitution at that position.
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¹³C NMR: Signals corresponding to the five unique carbon atoms are expected, including the methyl carbon, the three distinct pyrazole ring carbons, and the carboxyl carbon.
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Mass Spectrometry: The presence of iodine with its characteristic isotopic pattern would be readily identifiable.
Synthesis and Reactivity
Proposed Synthetic Pathway
A common and efficient strategy to synthesize 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid involves a multi-step sequence starting from readily available precursors. The workflow typically involves the formation of the methylated pyrazole core, followed by a regioselective iodination step, and concluding with the hydrolysis of an ester protecting group.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Ester Hydrolysis
This protocol is adapted from a standard procedure for the hydrolysis of a similar pyrazole ester and represents the final step in the proposed synthesis.[3]
Objective: To hydrolyze ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate to yield the target carboxylic acid.
Materials:
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Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate
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Methanol (MeOH)
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Tetrahydrofuran (THF)
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Deionized Water (H₂O)
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Lithium hydroxide monohydrate (LiOH·H₂O)
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1N Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Saturated brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: In a round-bottom flask, dissolve the starting ester (e.g., 2.5 mmol) in a 1:1:1 solvent mixture of MeOH, THF, and H₂O (e.g., 15 mL total).[3]
-
Reagent Addition: Add lithium hydroxide monohydrate (approx. 10 equivalents, 25 mmol) to the stirred solution at room temperature (25 °C).[3]
-
Causality Insight: A large excess of LiOH is used to drive the saponification reaction to completion, ensuring full conversion of the ester to the carboxylate salt, even for sterically hindered or less reactive esters.
-
-
Reaction Monitoring: Stir the reaction mixture at 25 °C for 2-4 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup - Solvent Removal: Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents (MeOH and THF).[3]
-
Acidification: Re-dissolve the residue in water and carefully adjust the pH to approximately 4 by the dropwise addition of 1N HCl.[3] A precipitate of the carboxylic acid product should form.
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Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful conversion to the water-insoluble carboxylic acid from its water-soluble lithium salt.
-
-
Extraction: Extract the aqueous phase multiple times with ethyl acetate.[3]
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Washing and Drying: Combine the organic layers, wash with saturated brine to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄.[3]
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Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, which can be used directly or purified further by recrystallization if necessary.[3]
Key Reactivity: The C-I Bond in Cross-Coupling
The synthetic value of this compound is dominated by the reactivity of the C5-I bond. This bond is highly susceptible to oxidative addition to a low-valent palladium(0) catalyst, initiating a catalytic cycle for a variety of cross-coupling reactions. This enables the facile construction of a C-C or C-N bond at this position, connecting the pyrazole core to other aromatic, heteroaromatic, or alkyl fragments.
Caption: Utility in Suzuki cross-coupling reactions.
This reactivity is paramount in drug discovery for:
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Library Synthesis: Rapidly generating a large number of diverse analogues for high-throughput screening.
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SAR Studies: Systematically probing the effect of different substituents at the C5 position on biological activity.
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Lead Optimization: Fine-tuning the properties (e.g., potency, selectivity, pharmacokinetics) of a lead compound by introducing specific functional groups.
Applications in Drug Discovery and Development
5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid is not typically a final drug product but rather a critical intermediate used to construct more complex active pharmaceutical ingredients (APIs).
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Kinase Inhibitors: Many kinase inhibitors utilize a substituted heterocyclic core to bind within the ATP-binding pocket of the target enzyme. This iodinated pyrazole serves as an ideal starting point for synthesizing analogues that can be optimized for potency and selectivity against specific kinases.
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PDE5 Inhibitor Analogues: Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, features a pyrazolopyrimidinone core.[1] This building block can be used to synthesize novel analogues, potentially leading to compounds with improved selectivity for different PDE isoenzymes or altered pharmacokinetic profiles.
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Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This intermediate allows for the creation of novel anti-inflammatory candidates by exploring substitutions that can modulate cyclooxygenase (COX) enzyme selectivity or introduce other beneficial properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.
Hazard Identification:
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GHS Pictogram: GHS07 (Warning)
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Hazard Statements:
-
H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
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Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5]
-
Avoid breathing dust, fumes, or vapors.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Conclusion
5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid stands out as a high-value, versatile building block for modern drug discovery. Its pre-installed functional handles—the reactive iodine for cross-coupling, the carboxylic acid for amide formation, and the N-methyl group for defined regiochemistry—provide a robust platform for the efficient synthesis of complex molecular architectures. By enabling the rapid exploration of chemical diversity and the strategic optimization of lead compounds, this intermediate serves as a powerful tool for scientists and researchers dedicated to developing the next generation of targeted therapeutics.
References
-
PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Automated Topology Builder (ATB). 1-Methyl-1H-pyrazole-4-carboxylicacid. [Link]
-
Bioorganic & Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1198113-11-9|5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 75092-30-7 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
